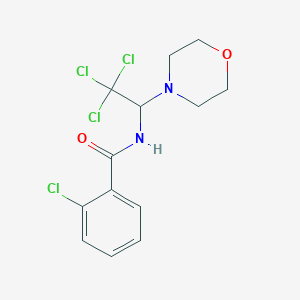
2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide” is a chemical compound with the linear formula C17H15Cl4N3O2S . It has a molecular weight of 467.204 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide” is represented by the linear formula C17H15Cl4N3O2S . The CAS Number is 303754-48-5 .Scientific Research Applications
Biochemical and Pharmacological Aspects
The compound moclobemide, which is closely related to 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide, serves as a reversible inhibitor of monoamine oxidase A (MAO-A), showcasing antidepressant efficacy comparable to tricyclic and polycyclic antidepressants. Its rapid absorption in humans and the ability to increase cytosolic concentrations of neurotransmitters such as norepinephrine, serotonin, and dopamine highlight its significant role in neuroscience research. This property underlines its potential in studies focusing on neuroprotective roles, suggesting a wider application in neuropharmacology and related fields (Nair, Ahmed, & Kin, 1993).
Materials Science and Corrosion Inhibition
In the context of materials science, derivatives of morpholine, a structural component of the compound , have been studied as corrosion inhibitors for mild steel. These studies revealed that compounds such as N-(2-chloroethyl)morpholine-4-carboxamide significantly inhibit mild steel corrosion, with efficiency increasing alongside concentration. This research suggests the applicability of 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide in developing protective coatings and treatments for metals in corrosive environments, pointing towards its importance in industrial applications and materials science (Nnaji et al., 2017).
properties
IUPAC Name |
2-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl4N2O2/c14-10-4-2-1-3-9(10)11(20)18-12(13(15,16)17)19-5-7-21-8-6-19/h1-4,12H,5-8H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABWMGOITQBHMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

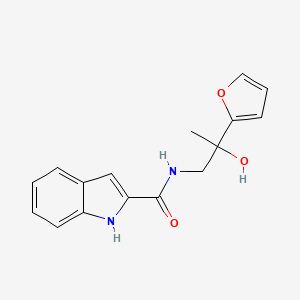
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)
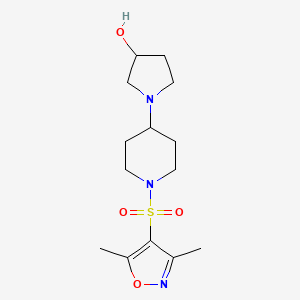
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)
![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)
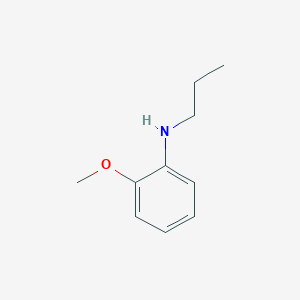
![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)
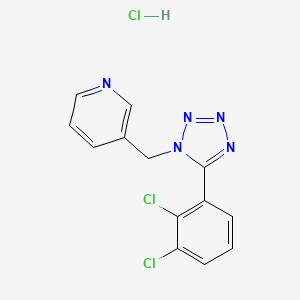
![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)